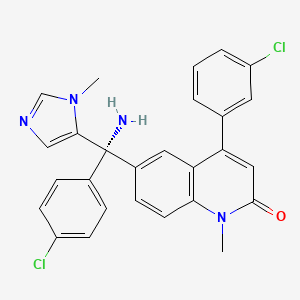

Tipifarnib S enantiomer

説明

6-[(S)-amino-(4-chlorophenyl)-(3-methyl-4-imidazolyl)methyl]-4-(3-chlorophenyl)-1-methyl-2-quinolinone is a diarylheptanoid.

作用機序

Target of Action

Tipifarnib S enantiomer primarily targets the enzyme farnesyltransferase (FTase) . FTase is involved in the post-translational modification of proteins, including the Ras protein, which plays a crucial role in cell signaling and is often abnormally active in cancer .

Mode of Action

this compound acts as a potent and specific inhibitor of FTase . It prevents the proper functioning of the Ras protein by inhibiting its farnesylation, a process that involves the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the pre-Ras protein . This inhibition disrupts the attachment of Ras to the cell membrane, thereby impeding its ability to transfer signals from membrane receptors .

Biochemical Pathways

The inhibition of FTase by this compound affects the MAPK pathway, leading to a reduction in its signaling . This results in the modulation of the phosphorylation levels of signal transducers and activators of transcription 3 (STAT3) and extracellular signal-regulated kinases (ERK) .

Result of Action

The inhibition of FTase by this compound leads to several molecular and cellular effects. It suppresses the growth of certain cancer cell lines, such as human pancreatic adenocarcinoma cell lines . This growth inhibition is associated with changes in the phosphorylation levels of STAT3 and ERK . In vivo, Tipifarnib treatment has been shown to induce tumor stasis or regression in certain xenograft models .

生化学分析

Biochemical Properties

Tipifarnib S enantiomer interacts with the enzyme farnesyltransferase (FTase) . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes . Although all RAS isoforms are FTase substrates, only HRAS is exclusively dependent upon farnesylation .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . For instance, in head and neck squamous cell carcinoma (HNSCC), Tipifarnib treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of farnesyltransferase (FTase), which leads to the displacement of both mutant and wild-type HRAS from membranes . This results in the reduction of MAPK pathway signaling, inhibition of proliferation, and induction of apoptosis .

Temporal Effects in Laboratory Settings

It has been shown that Tipifarnib treatment can lead to marked cytotoxicity in vitro and tumor regression in vivo .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown that Tipifarnib treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested .

Metabolic Pathways

The metabolic pathways that this compound is involved in are related to the inhibition of farnesyltransferase (FTase) . This leads to the displacement of both mutant and wild-type HRAS from membranes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

Subcellular Localization

The subcellular localization of this compound is related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

生物活性

Tipifarnib S enantiomer is a stereoisomer of the farnesyltransferase inhibitor tipifarnib, primarily recognized for its role in cancer therapy. This compound selectively inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of proteins, particularly those involved in oncogenic signaling pathways. The S enantiomer exhibits an IC50 value of 0.6 nM, indicating significant potency in inhibiting FTase activity, although it is less active compared to its R counterpart .

Farnesylation Inhibition

The primary mechanism through which this compound exerts its biological activity involves the competitive inhibition of farnesyltransferase. By binding to the enzyme's active site, it prevents the addition of farnesyl groups to target proteins, disrupting their localization and function within the cell. This inhibition is particularly relevant for RAS proteins, which are frequently mutated in various cancers .

Induction of Apoptosis and Inhibition of Angiogenesis

In addition to inhibiting farnesylation, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cell lines. This dual action contributes to its potential effectiveness against tumors harboring HRAS mutations, making it a candidate for targeted therapies.

Efficacy Against Cancer

Preclinical studies have demonstrated that this compound exhibits significant anti-cancer activity, particularly against HRAS-dependent tumors. Its ability to induce apoptosis and inhibit angiogenesis is supported by various experimental models .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound undergoes metabolism primarily through cytochrome P450 enzymes, influencing its therapeutic window and efficacy. Understanding its pharmacokinetics is crucial for optimizing dosing regimens in clinical applications .

Case Studies

- HRAS Mutant Tumors : In vitro studies using cell lines with HRAS mutations showed a marked decrease in cell viability upon treatment with this compound, supporting its use in targeted cancer therapies.

- Chagas Disease : Modifications of tipifarnib have been explored for treating Chagas disease by targeting Trypanosoma cruzi. While the S enantiomer itself is less potent against this parasite compared to other analogs, it highlights the versatility of farnesyltransferase inhibitors beyond oncology .

Comparative Analysis with Other Compounds

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Tipifarnib | Yes | Farnesyltransferase inhibition | First selective inhibitor studied |

| Lonafarnib | Yes | Farnesyltransferase inhibition | Approved for specific indications |

| ZSTK474 | Yes | Farnesyltransferase inhibition | Dual action as PI3K inhibitor |

| R115777 | Yes | Farnesyltransferase inhibition | Early clinical development |

This compound stands out due to its specific stereochemistry and high potency against HRAS-dependent tumors compared to other inhibitors listed above .

特性

IUPAC Name |

6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCIYEEKOWNM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。